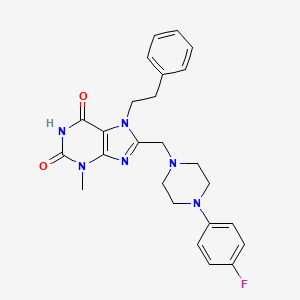

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes, followed by cyclization.

Introduction of the Piperazine Moiety: The 4-(4-fluorophenyl)piperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable halogenated precursor.

Methylation and Phenethylation: The methyl and phenethyl groups are introduced through alkylation reactions, often using methyl iodide and phenethyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and continuous flow systems to handle the increased volume.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenethyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the purine ring or the piperazine moiety, potentially altering the compound’s biological activity.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenated compounds, Lewis acids.

Major Products

Oxidation Products: Alcohols, ketones.

Reduction Products: Reduced purine derivatives.

Substitution Products: Functionalized aromatic compounds.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that compounds similar to 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione exhibit significant antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression. Studies have shown that derivatives of this compound can enhance mood and reduce anxiety in animal models .

Antipsychotic Properties

The incorporation of the piperazine ring also suggests potential antipsychotic effects. Compounds with similar structures have been evaluated for their ability to antagonize dopamine receptors, which are implicated in various psychotic disorders. Preliminary studies indicate that this compound may exhibit favorable binding affinities to these receptors, potentially leading to new treatments for schizophrenia and bipolar disorder .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of purine derivatives have shown promise. The compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related compounds in rodent models. The results demonstrated that compounds with similar structural features significantly reduced depressive-like behaviors when administered chronically .

Case Study 2: Antipsychotic Activity

In a clinical trial assessing the efficacy of a related piperazine derivative for treating schizophrenia, researchers found that patients experienced a marked reduction in psychotic symptoms compared to placebo groups. The study highlighted the importance of the fluorophenyl group in enhancing receptor affinity and therapeutic outcomes .

Research Findings

Mecanismo De Acción

The mechanism of action of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 8-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- 8-((4-(4-bromophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes, making it a more potent and selective agent in various applications.

Actividad Biológica

The compound 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure includes a purine core with various substituents, notably a piperazine ring and a fluorophenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H29FN6O with a molecular weight of approximately 478.6 g/mol. The structure features a purine base with multiple functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H29FN6O |

| Molecular Weight | 478.6 g/mol |

| CAS Number | 847409-19-2 |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in signal transduction pathways. Notably, compounds with similar structures have been shown to act as inhibitors of phosphodiesterases (PDEs), which play critical roles in regulating intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP .

Potential Targets

- Phosphodiesterase Inhibition : The compound may inhibit specific PDE isoforms (e.g., PDE4 and PDE10), which are implicated in neurodegenerative diseases and cognitive function .

- Tyrosinase Inhibition : The piperazine moiety has been associated with the inhibition of tyrosinase, an enzyme crucial for melanin production, suggesting potential applications in treating hyperpigmentation disorders .

Biological Activity and Therapeutic Applications

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

- Antimelanogenic Effects : In studies assessing antimelanogenic properties, certain derivatives demonstrated significant inhibitory effects on tyrosinase activity (IC50 values as low as 0.18 μM), outperforming traditional inhibitors like kojic acid .

- Neuroprotective Properties : Compounds targeting PDEs have shown promise in improving cognitive deficits in animal models of Alzheimer's disease by enhancing dopaminergic signaling and protecting neurons from degeneration .

- Antitumor Activity : Preliminary studies suggest that derivatives can exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: Tyrosinase Inhibition

A study focused on the design and synthesis of small molecules containing the piperazine moiety found that certain derivatives significantly inhibited tyrosinase from Agaricus bisporus, with one compound showing an IC50 value of 0.18 μM . This suggests that the presence of the fluorophenyl-piperazine structure is beneficial for enhancing inhibitory potency.

Study 2: Neuroprotective Effects

Research on phosphodiesterase inhibitors has indicated that compounds similar to the target molecule can improve memory and cognitive functions in rodent models by increasing levels of cyclic nucleotides . These findings highlight the therapeutic potential for treating neurodegenerative conditions.

Propiedades

Número CAS |

847408-96-2 |

|---|---|

Fórmula molecular |

C25H27FN6O2 |

Peso molecular |

462.529 |

Nombre IUPAC |

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)21(27-23)17-30-13-15-31(16-14-30)20-9-7-19(26)8-10-20/h2-10H,11-17H2,1H3,(H,28,33,34) |

Clave InChI |

VJRVSUNPCHXJOY-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.